16-Deethyl-16-methylmonensin

Vue d'ensemble

Description

La Monensine B est un antibiotique polyéther isolé de la bactérie Streptomyces cinnamonensis. Elle fait partie de la famille de la monensine, qui comprend d'autres composés tels que la Monensine A et la Monensine C. La Monensine B est connue pour sa capacité à transporter des ions à travers les membranes cellulaires, ce qui en fait un outil précieux dans diverses applications scientifiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Monensine B peut être synthétisée par une série de réactions chimiques complexes. Le processus implique généralement la fermentation de Streptomyces cinnamonensis, suivie d'une extraction et d'une purification. Le bouillon de fermentation est ajusté à un pH compris entre 8,0 et 10,0 à l'aide d'hydroxyde de sodium, et du carbonate de calcium est ajouté. Le mélange est ensuite filtré, et les gâteaux de filtration recueillis sont séchés pour obtenir le prémélange de monensine .

Méthodes de production industrielle

Dans les milieux industriels, la production de Monensine B implique des procédés de fermentation à grande échelle. Le bouillon de fermentation est traité pour extraire la Monensine B, qui est ensuite purifiée par diverses techniques telles que la cristallisation et la chromatographie. Le produit final est souvent formulé sous forme de sel de sodium pour une utilisation facile dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

La Monensine B subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Monensine B peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans la Monensine B.

Substitution : La Monensine B peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant la Monensine B comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir la formation des produits souhaités .

Principaux produits

Les principaux produits formés à partir des réactions de la Monensine B comprennent divers dérivés oxydés et réduits, qui peuvent avoir des propriétés biologiques et chimiques différentes.

Applications de recherche scientifique

La Monensine B a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes de transport des ions à travers les membranes cellulaires.

Biologie : Employé dans la recherche sur les processus cellulaires et la régulation des ions.

Médecine : Étudié pour son potentiel en tant qu'agent antimicrobien et ses effets sur les cellules cancéreuses.

Industrie : Utilisé dans l'alimentation animale pour améliorer l'efficacité alimentaire et prévenir les maladies telles que la coccidiose chez la volaille

Mécanisme d'action

La Monensine B fonctionne comme un ionophore, ce qui signifie qu'elle facilite le transport des ions à travers les membranes cellulaires. Elle forme des complexes avec des cations monovalents tels que le sodium, le potassium et le lithium, ce qui permet à ces ions de se déplacer à travers les membranes lipidiques. Ce transport ionique perturbe l'équilibre ionique à l'intérieur des cellules, ce qui entraîne divers effets biologiques. Dans les cellules cancéreuses, la Monensine B induit un stress oxydatif et inhibe la signalisation androgénique, ce qui conduit à l'apoptose .

Applications De Recherche Scientifique

Monensin B has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study ion transport mechanisms across cell membranes.

Biology: Employed in research on cellular processes and ion regulation.

Medicine: Investigated for its potential as an antimicrobial agent and its effects on cancer cells.

Industry: Used in animal feed to improve feed efficiency and prevent diseases such as coccidiosis in poultry

Mécanisme D'action

Monensin B functions as an ionophore, meaning it facilitates the transport of ions across cell membranes. It forms complexes with monovalent cations such as sodium, potassium, and lithium, allowing these ions to move across lipid membranes. This ion transport disrupts the ionic balance within cells, leading to various biological effects. In cancer cells, Monensin B induces oxidative stress and inhibits androgen signaling, leading to apoptosis .

Comparaison Avec Des Composés Similaires

La Monensine B fait partie de la famille des ionophores polyéthers, qui comprend d'autres composés tels que :

Monensine A : Structure et fonction similaires, mais avec de légères différences dans sa composition chimique.

Monensine C : Un autre membre de la famille de la monensine avec des propriétés uniques.

Valinomycine : Un ionophore neutre avec une sélectivité ionique différente.

Gramicidine : Un quasi-ionophore avec des caractéristiques structurales et fonctionnelles distinctes

La Monensine B est unique en raison de ses capacités spécifiques de transport des ions et de son efficacité dans diverses applications, notamment en médecine vétérinaire et en recherche scientifique.

Propriétés

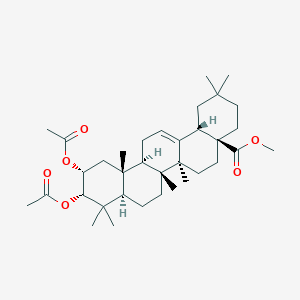

IUPAC Name |

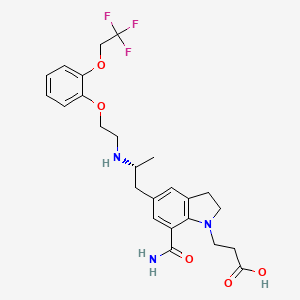

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLUKLZKZXJEFX-WALYMESLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30485-16-6 | |

| Record name | Monensin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30485-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [1,1-dimethyl-2-(methylthio)ethyl]carbamate](/img/structure/B1515900.png)

![(S)-7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1515909.png)

![5-[15-fluoro-9-(hydroxymethyl)-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl]-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B1515910.png)

![Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)

![N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-,mono(4-methylbenzenesulfon-ate)b-Alanine](/img/structure/B1515929.png)

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(1S,2R,4R,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid](/img/structure/B1515943.png)

![trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B1515979.png)

![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)